molecular formula C17H13ClN2O3 B11359359 N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11359359
M. Wt: 328.7 g/mol
InChI Key: KNDAUWZDPRDKMP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a phenyl-substituted oxazole ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-aminoketone and a carboxylic acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the oxazole derivative with a carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and oxazole rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H13ClN2O3/c1-22-15-8-7-12(9-13(15)18)19-17(21)14-10-16(23-20-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)

InChI Key

KNDAUWZDPRDKMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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